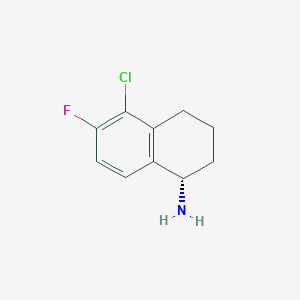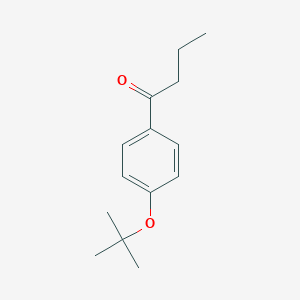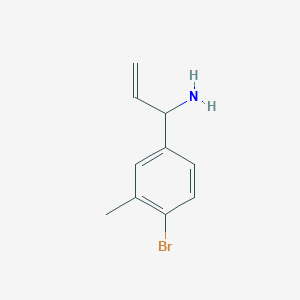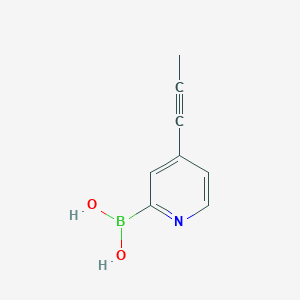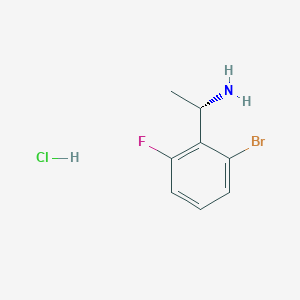
(S)-1-(2-Bromo-6-fluorophenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2-Bromo-6-fluorophenyl)ethan-1-amine is an organic compound characterized by the presence of a bromine atom and a fluorine atom on a phenyl ring, along with an amine group attached to an ethan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(2-Bromo-6-fluorophenyl)ethan-1-amine typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 2 and 6 positions, respectively.
Amine Introduction: The brominated and fluorinated phenyl compound is then subjected to a reaction with an appropriate amine precursor to introduce the ethan-1-amine group. This step often involves the use of reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes, followed by amine introduction using automated reactors and continuous flow systems to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced products, depending on the reagents and conditions used.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
(S)-1-(2-Bromo-6-fluorophenyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-1-(2-Bromo-6-fluorophenyl)ethan-1-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the phenyl ring may enhance binding affinity and specificity, while the amine group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
(S)-1-(2-Chloro-6-fluorophenyl)ethan-1-amine: Similar structure but with a chlorine atom instead of bromine.
(S)-1-(2-Bromo-6-chlorophenyl)ethan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
(S)-1-(2-Bromo-6-methylphenyl)ethan-1-amine: Similar structure but with a methyl group instead of fluorine.
Uniqueness: (S)-1-(2-Bromo-6-fluorophenyl)ethan-1-amine is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity in distinct ways compared to its analogs.
Properties
Molecular Formula |
C8H10BrClFN |
|---|---|
Molecular Weight |
254.53 g/mol |
IUPAC Name |
(1S)-1-(2-bromo-6-fluorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrFN.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 |
InChI Key |
GBUWAJMKVUUDDG-JEDNCBNOSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC=C1Br)F)N.Cl |
Canonical SMILES |
CC(C1=C(C=CC=C1Br)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


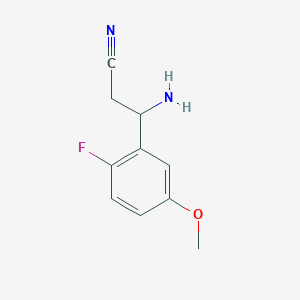
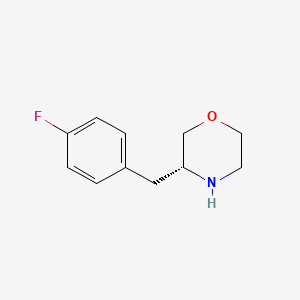
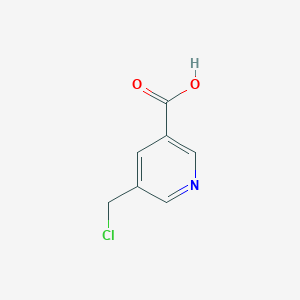

![Thiazolo[5,4-c]pyridine-2-carbonitrile](/img/structure/B15235031.png)
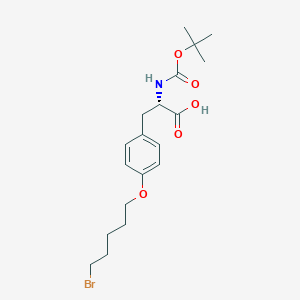
![(2S,4r,5R)-5-Aminospiro[3.3]heptane-2-carboxylicacidhydrochloride](/img/structure/B15235046.png)
![3-Cyano-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B15235055.png)
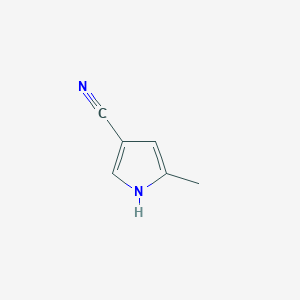
![(3S)-5-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15235068.png)
